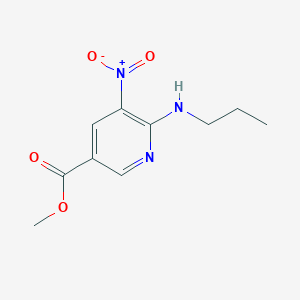

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Description

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a pyridine-based derivative characterized by a nitro group at the 5-position, a propylamino substituent at the 6-position, and a methyl ester at the 3-position of the pyridine ring. With a molecular formula of $ \text{C}{10}\text{H}{13}\text{N}{3}\text{O}{4} $ and a purity of 97%, this compound is utilized in chemical synthesis and pharmaceutical research due to its reactive functional groups .

Properties

IUPAC Name |

methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCVJPWYAKLCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate typically involves the following steps:

Nitration: The introduction of a nitro group into the pyridine ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with a propyl halide (e.g., propyl bromide) to introduce the propylamino group.

Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The propylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of 5-amino-6-(propylamino)pyridine-3-carboxylate.

Substitution: Formation of substituted pyridine derivatives.

Hydrolysis: Formation of 5-nitro-6-(propylamino)pyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The propylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Pyridine Derivatives with Varying Substituents

Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate (QY-1492, CAS: 1820639-75-5)

- Structural Differences: Replaces the propylamino group with a pyrrolidinyl (cyclic secondary amine) substituent.

- Impact on Properties: The pyrrolidinyl group enhances rigidity and steric hindrance compared to the linear propylamino chain. Increased solubility in polar solvents due to the cyclic amine’s stronger hydrogen-bonding capability. Potential differences in reactivity in nucleophilic substitution reactions due to steric and electronic effects .

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0)

- Structural Differences: Features a methylaminomethyl group at the 6-position instead of nitro and propylamino groups.

- Impact on Properties: The methylaminomethyl group is electron-donating, activating the pyridine ring toward electrophilic substitution, unlike the deactivating nitro group. The dihydrochloride salt form improves aqueous solubility and stability, making it more suitable for pharmaceutical formulations .

Benzoate Esters with Nitro and Propylamino Groups

Methyl 3-nitro-4-(propylamino)benzoate (WZ-9011, CAS: 128429-03-8)

- Structural Differences: Nitro and propylamino groups on a benzene ring (positions 3 and 4) instead of a pyridine ring.

Methyl 4-nitro-3-(propylamino)benzoate (CA-5453, CAS: 1400645-19-3)

- Structural Differences: Nitro and propylamino groups at positions 4 and 3 on a benzene ring.

- Impact on Properties: Para-substitution of nitro relative to the ester group may enhance resonance stabilization of the ester moiety. Reduced acidity of the propylamino group compared to pyridine derivatives due to the lack of an electron-withdrawing ring nitrogen .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Aromatic Ring | Key Functional Groups |

|---|---|---|---|---|---|---|

| Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate | 1820613-80-6 | $ \text{C}{10}\text{H}{13}\text{N}{3}\text{O}{4} $ | 239.23 | 97% | Pyridine | Nitro, propylamino, methyl ester |

| Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate | 1820639-75-5 | $ \text{C}{11}\text{H}{13}\text{N}{3}\text{O}{4} $ | 251.24 | 98% | Pyridine | Nitro, pyrrolidinyl, methyl ester |

| Methyl 3-nitro-4-(propylamino)benzoate | 128429-03-8 | $ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{4} $ | 224.21 | 97% | Benzene | Nitro, propylamino, methyl ester |

| Methyl 4-nitro-3-(propylamino)benzoate | 1400645-19-3 | $ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{4} $ | 224.21 | 98% | Benzene | Nitro, propylamino, methyl ester |

| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | 1909336-84-0 | $ \text{C}{9}\text{H}{13}\text{N}{2}\text{O}{2} \cdot 2\text{HCl} $ | 253.12 | 95% | Pyridine | Methylaminomethyl, methyl ester |

Biological Activity

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that includes:

- Nitration : Introduction of a nitro group into the pyridine ring using concentrated nitric acid and sulfuric acid.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Alkylation : The amino group is alkylated with propyl halide (e.g., propyl bromide).

- Esterification : The carboxylic acid group is esterified with methanol under acidic conditions.

This synthetic pathway allows for the production of the compound in a controlled manner, ensuring high purity and yield suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. In vitro studies have shown promising results:

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. For example, compounds similar to it have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In studies involving various cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation:

- Cell Line Studies : Research highlighted that derivatives of this compound exhibited significant cytotoxicity against leukemia cells (L1210), with IC50 values indicating potent inhibitory effects on cell growth .

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with specific molecular targets within cells:

- Nitro Group Reduction : The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to DNA damage or disruption of cellular processes.

- Cell Membrane Penetration : The propylamino group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Q & A

Basic: What are the critical steps for synthesizing Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate?

Methodological Answer:

The synthesis involves three key steps:

Nitration : Introduce a nitro group at the 5-position of a pyridine precursor using mixed acid (HNO₃/H₂SO₄) under controlled低温 conditions (0–5°C) to minimize side reactions .

Propylamination : Replace a leaving group (e.g., halogen) at the 6-position with propylamine. This step often requires polar aprotic solvents (e.g., DMF) and heating (70–80°C) to facilitate nucleophilic substitution .

Esterification : Convert a carboxylic acid intermediate to the methyl ester using methanol and catalytic H₂SO₄ under reflux .

Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons and carbons in distinct environments. The nitro group causes deshielding (~8.5–9.0 ppm for aromatic protons), while the propylamino chain shows signals at δ 1.0–1.5 (CH₃), δ 1.6–2.0 (CH₂), and δ 3.0–3.5 (NH-CH₂) .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹) stretches .

- Mass Spectrometry : Verify the molecular ion peak matching the theoretical molecular weight (C₁₀H₁₃N₃O₄: ~251.24 g/mol) and fragmentation patterns .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; the nitro group may pose toxicity risks .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Use desiccants to mitigate hydrolysis of the ester group .

Advanced: How can reaction conditions be optimized to improve yield in the propylamination step?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance reactivity and solubility .

- Catalysis : Evaluate bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate substitution .

- Temperature Gradient : Conduct trials between 60–100°C; higher temperatures may increase byproducts.

Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12 hrs | 72 | 95 |

| THF, 60°C, 24 hrs | 58 | 90 |

| DMSO, 100°C, 6 hrs | 65 | 85 |

| (Hypothetical data based on analogous reactions ) |

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Orthogonal Techniques : Cross-validate NMR data with HSQC/HMBC for connectivity and X-ray crystallography (e.g., SHELX ) for absolute configuration.

- pH Adjustment : For ambiguous NH signals in NMR, vary solvent pH (D₂O vs. CDCl₃) to observe exchange broadening .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Advanced: What strategies assess the compound’s biological activity in anticancer research?

Methodological Answer:

- In Vitro Assays :

- Target Identification : Use molecular docking (PDB ligands) to predict interactions with kinases or DNA topoisomerases .

Data Analysis : Compare dose-response curves and validate with positive controls (e.g., doxorubicin).

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with bioactivity data to guide functionalization .

- ADMET Prediction : Use SwissADME or pkCSM to optimize solubility, permeability, and metabolic stability .

- Docking Simulations : Screen derivatives against targets (e.g., EGFR) using AutoDock Vina; prioritize compounds with lower binding energies .

Advanced: What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Process Chemistry : Transition from batch to flow reactors for nitration to control exothermicity and improve safety .

- Purification Scaling : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.